Antiproliferative Activity Profile: Meta-Nitro (3c) vs. Ortho-Nitro (3b) and Para-Nitro (3d) Across Three Human Cancer Cell Lines
In a direct head-to-head study, the meta-nitro derivative (3c, CAS 14394-75-3) demonstrated broad-spectrum antiproliferative activity across A549 (lung), HepG2 (liver), and HT-29 (colorectal) cell lines, in contrast to the ortho-nitro (3b) and para-nitro (3d) analogs which showed selective or no activity in specific lines [1]. The meta isomer is the only nitro-substituted congener with measurable IC₅₀ values below 200 µg/mL in all three cell lines tested, providing a consistent multi-line cytotoxicity fingerprint.
| Evidence Dimension | IC₅₀ cytotoxicity (MTT assay, 48 h exposure) |
|---|---|
| Target Compound Data | A549: 175.8 ± 16.3 µg/mL; HepG2: 192.5 ± 17.1 µg/mL; HT-29: 169.4 ± 10.3 µg/mL |
| Comparator Or Baseline | Ortho-nitro (3b): A549 >200, HepG2 >200, HT-29 130.8 ± 22.5 µg/mL; Para-nitro (3d): A549 183.4 ± 14.3, HepG2 >200, HT-29 172.7 ± 15.1 µg/mL; Unsubstituted phenyl (3a): A549 >200, HepG2 >200, HT-29 179.5 ± 16.4 µg/mL |
| Quantified Difference | Meta-nitro (3c) is the only nitro isomer with IC₅₀ <200 µg/mL in all three lines; ortho-nitro (3b) is inactive in A549 and HepG2 (>200 µg/mL); para-nitro (3d) is inactive in HepG2 (>200 µg/mL). In HepG2, 3c (192.5 µg/mL) outperforms 3d (>200 µg/mL) by at least 7.5 µg/mL. |
| Conditions | Human cancer cell lines A549, HepG2, HT-29; CCK-8 viability assay; doxorubicin as positive control (IC₅₀ 0.8–1.3 µg/mL); data from Merugu & Bollikolla, 2023. |
Why This Matters
For researchers screening anticancer candidates, the meta-nitro isomer is the only positional variant delivering pan-line activity below the 200 µg/mL threshold in this assay panel, enabling consistent structure–activity relationship (SAR) interpretation across lung, liver, and colorectal cancer models.
- [1] Merugu, S.K., Bollikolla, H.B. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 2023, 67(1), 60–76. DOI: 10.29356/jmcs.v67i1.1835. Table 1. View Source
